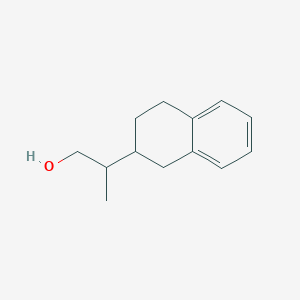
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol , also known by its IUPAC name (1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)acetic acid , is a chemical compound with the molecular formula C₁₂H₁₂O₃ . It belongs to the class of organic compounds known as naphthalenes and derivatives. This compound exhibits interesting properties due to its naphthalene ring structure and the hydroxyl group attached to the alkyl chain.
Synthesis Analysis
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol involves several steps. While I don’t have specific papers on its synthesis, it can be prepared through various methods, including reduction of naphthalene derivatives or cyclization reactions. Researchers have explored both chemical and enzymatic routes for its synthesis.
Molecular Structure Analysis
The compound’s molecular structure consists of a tetrahydronaphthalene ring fused with a propyl chain containing a hydroxyl group. The naphthalene ring imparts aromatic character, while the hydroxyl group enhances its reactivity. The stereochemistry around the tetrahydronaphthalene ring plays a crucial role in its biological activity.
Chemical Reactions Analysis
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol can participate in various chemical reactions:
- Oxidation : The hydroxyl group can undergo oxidation to form a carboxylic acid.
- Esterification : Reaction with carboxylic acids or acid chlorides can yield esters.
- Reduction : The ketone group can be reduced to the corresponding alcohol.
- Acid-Base Reactions : The compound can act as both an acid (due to the carboxylic acid group) and a base (due to the hydroxyl group).
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (which can be found in relevant literature).
- Solubility : It may exhibit solubility in certain solvents due to its polar functional groups.
- Stability : Stability under different conditions (light, temperature, etc.) is essential for its practical use.
Safety And Hazards
- Toxicity : Assessing its toxicity is crucial for safe handling.
- Storage : Store at room temperature (RT) unless otherwise specified.
- Handling Precautions : Follow safety guidelines when working with this compound.
Direcciones Futuras
Research avenues include:
- Biological Activity : Investigate its potential as a drug lead or bioactive compound.
- Synthetic Modifications : Explore derivatization to enhance specific properties.
- Environmental Impact : Assess its environmental fate and impact.
Remember that this analysis is based on existing knowledge, and further research may reveal additional insights. For more detailed information, consult relevant scientific literature and peer-reviewed papers12.
Propiedades
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOCODACBMOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

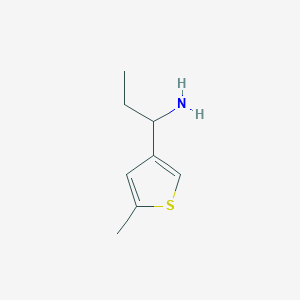
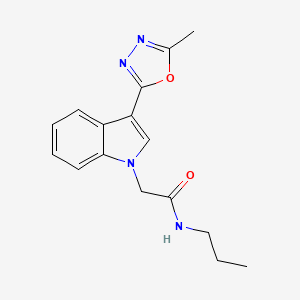
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)
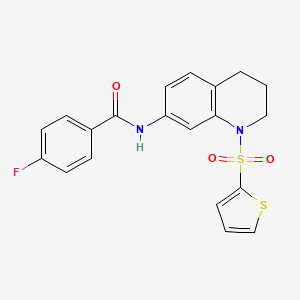
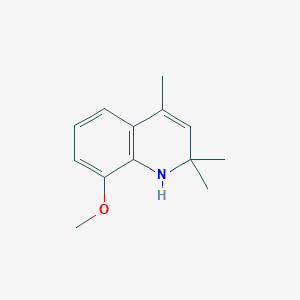
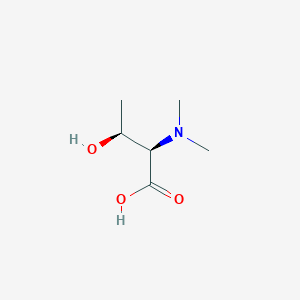
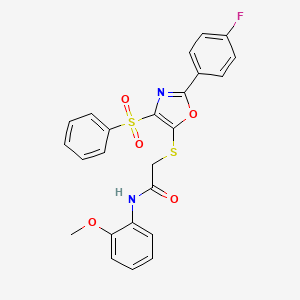
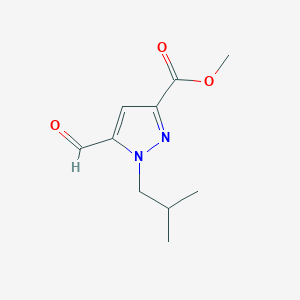
![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)
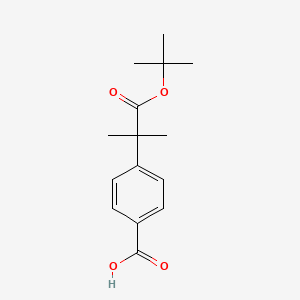

![6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride](/img/structure/B2917658.png)
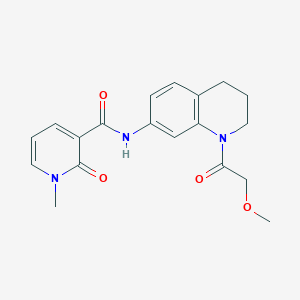
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2917664.png)